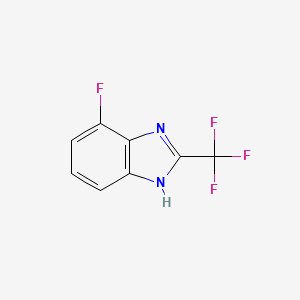

1H-benzimidazole, 7-fluoro-2-(trifluoromethyl)-

Vue d'ensemble

Description

“1H-benzimidazole, 7-fluoro-2-(trifluoromethyl)-” is a chemical compound with the molecular formula C8H4F4N2. It is a derivative of benzimidazole, a heterocyclic compound that is a constituent of many bioactive compounds and is of wide interest due to its diverse biological and clinical applications .

Synthesis Analysis

Benzimidazole derivatives are synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Other synthetic routes include reaction with aromatic aldehydes or aliphatic aldehydes , or reaction with cyanogen bromide in acetonitrile solution .Molecular Structure Analysis

The molecular structure of “1H-benzimidazole, 7-fluoro-2-(trifluoromethyl)-” consists of a benzimidazole core, which is a benzene ring fused with an imidazole ring . The molecule also contains fluorine atoms, which contribute to its unique properties .Chemical Reactions Analysis

Benzimidazole derivatives have been found to exhibit a broad range of chemical and biological properties. They are known to interact easily with biopolymers of the living system due to their structural similarity to naturally occurring nucleotides .Applications De Recherche Scientifique

Pharmacological Activities

Benzimidazole derivatives, including 1H-benzimidazole, 7-fluoro-2-(trifluoromethyl)-, have significant importance as chemotherapeutic agents in diverse clinical conditions . They possess broad-spectrum pharmacological properties ranging from common antibacterial effects to the world’s most virulent diseases .

Antiparasitic Activity

Among a library of 2-(trifluoromethyl)-1H-benzimidazoles, certain compounds displayed prominent in vitro antiparasitic activity against E. histolytica, G. intestinalis, T. vaginalis and T. spiralis .

Antibacterial Agents

Some benzimidazole derivatives have been reported as potent antibacterial agents against several resistant organisms, including methicillin and vancomycin-resistant S. aureus .

Antioxidant Activity

Benzimidazole derivatives have been studied for their antioxidant activity . The ability of these compounds to modulate the polymerization of tubulin was evaluated in vitro on purified porcine tubulin .

Pharmaceutical Intermediate

The compound “4-fluoro-2-(trifluoromethyl)-1H-1,3-benzodiazole” is used as a pharmaceutical intermediate . It is also used for the synthesis of diphenylthioethers .

FDA-Approved Drugs

Trifluoromethyl group-containing drugs, including those with the “4-fluoro-2-(trifluoromethyl)-1H-1,3-benzodiazole” moiety, have been approved by the FDA for various diseases and disorders .

Mécanisme D'action

Target of Action

The primary targets of these compounds are various protozoan parasites such as Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis, and Leishmania mexicana . These parasites are responsible for several diseases in humans and animals.

Mode of Action

The compounds interact with their targets by inhibiting their growth and proliferation .

Biochemical Pathways

The compounds affect several biochemical pathways in the parasites. They inhibit the synthesis of essential proteins and enzymes, disrupt the parasites’ energy metabolism, and interfere with their DNA replication and cell division processes . These disruptions in the parasites’ biochemical pathways lead to their death and the resolution of the infection.

Pharmacokinetics

Like many other benzimidazole derivatives, they are likely to be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The result of the compounds’ action is the death of the parasites and the resolution of the infection. This leads to the alleviation of the symptoms of the diseases caused by these parasites, such as diarrhea, abdominal pain, and weight loss in the case of Giardia intestinalis infection .

Action Environment

The action, efficacy, and stability of these compounds can be influenced by various environmental factors. For example, the pH of the gastrointestinal tract can affect the absorption of the compounds, and the presence of food can affect their bioavailability . Furthermore, the compounds’ stability can be affected by temperature and humidity conditions .

Orientations Futures

Propriétés

IUPAC Name |

4-fluoro-2-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4N2/c9-4-2-1-3-5-6(4)14-7(13-5)8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJUWDDLXAIAGAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C(N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-benzimidazole, 7-fluoro-2-(trifluoromethyl)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol](/img/structure/B1526380.png)

![N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine](/img/structure/B1526389.png)